An In-depth Technical Guide to tert-Butyl (4-cyanocyclohexyl)carbamate
An In-depth Technical Guide to tert-Butyl (4-cyanocyclohexyl)carbamate
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional molecular building blocks is paramount for the efficient construction of complex therapeutic agents. Tert-butyl (4-cyanocyclohexyl)carbamate (CAS No. 1303968-12-8) emerges as a particularly valuable intermediate, embodying this principle through its unique structural arrangement. This compound incorporates a cyclohexyl scaffold functionalized with two key moieties: a nitrile group, which serves as a versatile precursor for amines, carboxylic acids, and other functionalities, and a tert-butoxycarbonyl (Boc)-protected amine, one of the most widely utilized protecting groups in organic synthesis.
The inherent duality of this molecule—a stable, yet readily cleavable, protected amine and a reactive nitrile handle—allows for sequential and site-selective chemical modifications. This guide offers a comprehensive technical overview of the core chemical properties, spectroscopic profile, synthesis, and reactivity of tert-butyl (4-cyanocyclohexyl)carbamate, designed for researchers, chemists, and drug development professionals who leverage such intermediates to accelerate their discovery pipelines.
Section 1: Core Physicochemical Properties
A foundational understanding of a compound's physical properties is critical for its effective handling, reaction setup, and purification. The key physicochemical data for tert-butyl (4-cyanocyclohexyl)carbamate are summarized below. It is important to note that this molecule exists as a mixture of cis and trans isomers, which may influence its physical properties, such as melting point.
| Property | Value | Source(s) |
| CAS Number | 1303968-12-8 | |
| Molecular Formula | C₁₂H₂₀N₂O₂ | |
| Molecular Weight | 224.30 g/mol | |
| Appearance | Oil or Solid | [1] |
| Purity | ≥ 95% | |
| Isomeric Form | Typically supplied as a mixture of cis/trans isomers. The trans isomer has a separate CAS number: 873537-32-7. | [2] |
Section 2: The Molecular Fingerprint: Spectroscopic Profile
Spectroscopic analysis is indispensable for verifying the structural integrity and purity of synthetic intermediates. The distinct functional groups of tert-butyl (4-cyanocyclohexyl)carbamate give rise to a characteristic spectral signature.
2.1: ¹H NMR Spectroscopy
The proton NMR spectrum provides clear signals corresponding to the different proton environments within the molecule. The presence of both cis and trans isomers will result in a more complex spectrum, with distinct sets of signals for each isomer.
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Rationale: The bulky tert-butyl group will produce a sharp singlet, typically integrating to 9 protons, in the upfield region (~1.45 ppm). The N-H proton of the carbamate will appear as a broad singlet (~4.40-4.50 ppm), the chemical shift of which can be solvent-dependent.[1] The protons on the cyclohexyl ring will resonate as a series of complex multiplets between approximately 1.20 and 3.50 ppm. The methine proton attached to the nitrogen (CH-NHBoc) and the methine proton attached to the nitrile (CH-CN) are the most downfield of the ring protons due to the deshielding effects of the electronegative nitrogen and the anisotropic effect of the nitrile group.
2.2: FT-IR Spectroscopy
Infrared spectroscopy is a powerful tool for the rapid identification of key functional groups.
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Rationale: The spectrum is dominated by absorptions characteristic of the carbamate and nitrile moieties. A medium intensity N-H stretching vibration is expected around 3350 cm⁻¹. The C=O stretch of the carbamate group will present as a very strong and sharp absorption in the range of 1680-1720 cm⁻¹. The nitrile (C≡N) stretching vibration will appear as a medium, sharp peak around 2240 cm⁻¹. Additionally, strong C-H stretching absorptions from the aliphatic cyclohexyl and tert-butyl groups will be visible in the 2850-2980 cm⁻¹ region.
2.3: Mass Spectrometry
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
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Rationale: Using electrospray ionization (ESI) in positive mode, the compound is expected to show a prominent molecular ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 225.16. Another common adduct is the sodium adduct [M+Na]⁺ at m/z ≈ 247.14. A characteristic fragmentation pattern in carbamates is the loss of the tert-butyl group as isobutylene (56 Da), leading to a significant fragment ion.
Section 3: Synthesis and Purification
The most direct and logical synthesis of tert-butyl (4-cyanocyclohexyl)carbamate involves the N-protection of the corresponding amine, 4-aminocyclohexanecarbonitrile.
3.1: Reaction Mechanism & Rationale
The synthesis proceeds via a nucleophilic acyl substitution. The amine functionality of 4-aminocyclohexanecarbonitrile acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The resulting tetrahedral intermediate collapses, displacing a tert-butoxycarbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide. A mild base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents as they are relatively inert and effectively dissolve both the starting materials and the Boc₂O reagent.
3.2: Graphviz Visualization: Synthesis Workflow
Caption: Synthesis and purification workflow.
3.3: Detailed Experimental Protocol: N-Boc Protection
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Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminocyclohexanecarbonitrile (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).
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Reagent Addition: Add triethylamine (1.2 eq) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
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Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
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Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (4-cyanocyclohexyl)carbamate.
Section 4: Chemical Reactivity and Stability
The synthetic utility of this compound is defined by the orthogonal reactivity of its two primary functional groups.
4.1: The Boc Protecting Group: Acidic Lability
The Boc group is prized for its stability towards a wide range of nucleophilic and basic conditions, as well as many reducing and oxidizing agents.[3] However, it is readily cleaved under acidic conditions.[4][5] This is the cornerstone of its application.
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Mechanism: The deprotection is initiated by protonation of the carbamate's carbonyl oxygen.[6] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl carbocation and a transient carbamic acid. The carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide gas.[6] Common reagents for this transformation include trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or methanol.[5]
4.2: The Nitrile Moiety: A Versatile Handle
The nitrile group is a robust functional group that can be transformed into either a primary amine or a carboxylic acid, providing two divergent synthetic pathways.
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Reduction to an Amine: The nitrile can be reduced to a primary amine (-(CH₂)NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable ether solvent (e.g., THF, diethyl ether). This transformation provides access to 1,4-diaminated cyclohexane scaffolds, which are common in pharmacophores.
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Hydrolysis to a Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions, typically with heating.[7][8][9] Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, eventually forming an amide intermediate which is further hydrolyzed to the carboxylic acid.[10] This route allows for the synthesis of Boc-protected amino acids with a cyclohexane core.
4.3: Graphviz Visualization: Reactivity Map
Caption: Key transformations of the title compound.
Section 5: Applications in Drug Development
The structural features of tert-butyl (4-cyanocyclohexyl)carbamate make it a valuable intermediate for synthesizing compounds with therapeutic potential. The cyclohexyl ring provides a rigid, non-aromatic scaffold that can orient substituents in well-defined spatial arrangements, which is crucial for optimizing interactions with biological targets.
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Scaffold for Focused Libraries: The orthogonal reactivity allows for the creation of diverse chemical libraries. For example, the nitrile can first be converted to an amine, which can then be acylated or alkylated. Subsequent deprotection of the Boc group reveals the second amine, which can be modified with a different set of reagents, leading to a library of disubstituted cyclohexane derivatives for high-throughput screening.
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Intermediate for APIs: This compound serves as a key building block for more complex Active Pharmaceutical Ingredients (APIs). The 4-aminocyclohexanecarboxylic acid and 1,4-diaminocyclohexane motifs, readily accessible from this intermediate, are present in a variety of biologically active molecules.
Section 6: Safety and Handling
While a specific safety data sheet for this exact compound is not widely available, hazard information can be inferred from structurally similar compounds and its functional groups.
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General Precautions: The compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause skin and eye irritation.
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Avoid creating dust or aerosols. Keep the container tightly closed when not in use. Wash hands thoroughly after handling.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. trans-1-(Boc-aMino)-4-cyanocyclohexane, 97% - Safety Data Sheet [chemicalbook.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. One moment, please... [chemistrysteps.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
